4-(dimethylamino)-N-(2-morpholinopyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(DIMETHYLAMINO)-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a dimethylamino group, a morpholinyl group, and a pyrimidinyl group attached to a benzamide backbone. Its unique structural features make it a valuable subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLAMINO)-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Introduction of the Morpholinyl Group: The morpholinyl group is introduced via nucleophilic substitution reactions.
Attachment of the Dimethylamino Group: The dimethylamino group is added through alkylation reactions.
Formation of the Benzamide Backbone: The final step involves the formation of the benzamide backbone through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient catalysts, and scalable purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLAMINO)-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions can occur at the pyrimidine ring or the benzamide backbone.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholinyl and pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles and electrophiles, along with appropriate solvents and catalysts, are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the dimethylamino group may yield N-oxide derivatives, while reduction of the pyrimidine ring may produce dihydropyrimidine derivatives.
Scientific Research Applications
4-(DIMETHYLAMINO)-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(DIMETHYLAMINO)-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and DNA repair.
Comparison with Similar Compounds
Similar Compounds
4-(DIMETHYLAMINO)PYRIDINE: Shares the dimethylamino group and pyridine ring but lacks the morpholinyl and benzamide groups.
MORPHOLIN-4-YL PYRIMIDINE: Contains the morpholinyl and pyrimidine groups but lacks the dimethylamino and benzamide groups.
Uniqueness
4-(DIMETHYLAMINO)-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H21N5O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-(dimethylamino)-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C17H21N5O2/c1-21(2)15-5-3-13(4-6-15)16(23)20-14-11-18-17(19-12-14)22-7-9-24-10-8-22/h3-6,11-12H,7-10H2,1-2H3,(H,20,23) |
InChI Key |
PEELLPAJMQBVDN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.